molecular formula C₃₈H₃₈N₄O₆ B1662512 Tariquidar CAS No. 206873-63-4

Tariquidar

Katalognummer B1662512
CAS-Nummer: 206873-63-4
Molekulargewicht: 646.7 g/mol
InChI-Schlüssel: LGGHDPFKSSRQNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tariquidar is an anthranilic acid derivative and a third-generation P-glycoprotein (P-gp) inhibitor . It is undergoing research as an adjuvant against multidrug resistance in cancer . It has a high affinity for P-gp, with a Kd of 5.1 nM .


Synthesis Analysis

After the discovery of Tariquidar, a number of analogs have been synthesized and pharmacologically tested . These studies have provided valuable data for comprehensive analyses of their structure–activity relationships .


Molecular Structure Analysis

Tariquidar has a molecular formula of C38H38N4O6 . It has been suggested that Tariquidar might be a potential substrate of P-gp . Molecular dynamics simulations have shown that Tariquidar predominantly adopts extended conformations similar to those observed at the regulatory site .


Chemical Reactions Analysis

Tariquidar has been found to have a high bioavailability in rats after oral dosing . Two different Tariquidar formulations were used in the study, both at a dosage of 15 mg/kg . The formulation B, a microemulsion, showed significantly higher oral bioavailability in rats .


Physical And Chemical Properties Analysis

Tariquidar has a molecular weight of 646.73 . .

Wissenschaftliche Forschungsanwendungen

P-glycoprotein (P-gp) Inhibition

Tariquidar is a specific inhibitor of P-glycoproteins (P-gps), which are over-expressed in many cancer cell types to confer them with multi-drug resistance . Tariquidar’s specificity and small size allow it to be used as a chemical probe of P-gp .

Super-resolution Microscopic Imaging

Tariquidar can be modified to form a small chemical probe of P-gp for super-resolution microscopic imaging . This imaging technique reveals that P-gps accumulate into larger and denser clusters on cancer cells and drug-resistant cells than on normal cells and drug-sensitive cells .

Potential Biomarker for Tumor and Drug Therapy Screening

The specific distribution patterns of P-gps, revealed through tariquidar-TAMRA labeling, might serve as potential biomarkers for tumor and drug therapy screening .

Simultaneous Drug Delivery

Tariquidar can be co-loaded with other drugs like docetaxel (DTX) in a nanostructured lipid carrier (NLC) for simultaneous delivery to chemoresistant cancer cells . This co-delivery system has shown to significantly suppress tumor growth in MCF7/ADR-xenografted mouse models .

Overcoming Multidrug Resistance

Tariquidar can be used to overcome multidrug resistance induced by mono-administration of drugs like docetaxel . It has been found to increase the cytotoxicity and apoptosis in MCF7/ADR cells by inducing cell-cycle arrest in the G2/M phase .

Pharmacokinetic Studies

Tariquidar is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs .

Binding Mechanisms

Research suggests that membrane lipids may preconfigure tariquidar into an active ligand conformation for efficient binding to the regulatory site . This explains how tariquidar acts as a substrate at low concentrations .

Zukünftige Richtungen

Tariquidar has shown promise in enhancing the efficacy of other drugs in experimental models . For example, it has been found to potentiate the efficacy of Astragaloside IV in experimental autoimmune encephalomyelitis mice . Future research may focus on the development of Tariquidar-like structures as selective inhibitors of multidrug resistance transporters in resistant human cancer cells .

Eigenschaften

IUPAC Name

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38N4O6/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGHDPFKSSRQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174746
Record name Tariquidar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tariquidar is an anthranilic acid derivative third generation P-glycoprotein (P-gp) inhibitors. P-gp is a transport protein found in normal cells that has many trasport and modulatory functions, from affecting the distribution and bioavailability of drugs to mediating the migration of dendritic cells. P-gp is responsible for multidrug resistance through transport of anti-cancer drugs out of their target cells. It is proposed that tariquidar's and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding.
Record name Tariquidar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tariquidar

CAS RN

206873-63-4
Record name Tariquidar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206873-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tariquidar [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206873634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tariquidar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tariquidar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TARIQUIDAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J58862DTVD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tariquidar
Reactant of Route 2
Reactant of Route 2
Tariquidar
Reactant of Route 3
Reactant of Route 3
Tariquidar
Reactant of Route 4
Reactant of Route 4
Tariquidar
Reactant of Route 5
Reactant of Route 5
Tariquidar
Reactant of Route 6
Reactant of Route 6
Tariquidar

Q & A

Q1: What is the primary target of tariquidar and how does it interact with it?

A1: Tariquidar primarily targets P-glycoprotein (P-gp, also known as ABCB1), an efflux transporter protein. It acts as a potent, non-competitive inhibitor of P-gp. [, , , , ] Unlike competitive inhibitors that bind to the substrate binding site, tariquidar binds to a distinct site on P-gp, preventing conformational changes required for substrate transport. [, , ] This interaction ultimately inhibits the efflux activity of P-gp, leading to increased intracellular accumulation of P-gp substrate drugs. [, , , ]

Q2: Does tariquidar interact with other efflux transporters besides P-gp?

A2: While initially considered a specific P-gp inhibitor, research suggests tariquidar can also interact with breast cancer resistance protein (BCRP/ABCG2), another efflux transporter. [, , , ] At low concentrations, tariquidar primarily inhibits P-gp, but at higher concentrations, it can inhibit both P-gp and BCRP. [, , ] This dual inhibition potential should be considered when interpreting results, especially in systems where both transporters are expressed.

Q3: What are the downstream effects of tariquidar's interaction with P-gp?

A3: By inhibiting P-gp, tariquidar prevents the efflux of P-gp substrate drugs, leading to increased intracellular drug accumulation in cells expressing P-gp. [, , , ] This enhanced intracellular drug concentration can be particularly beneficial in overcoming MDR in cancer cells, where P-gp overexpression contributes to resistance by actively pumping out anticancer drugs. [, , , ]

Q4: What is the molecular formula and weight of tariquidar?

A4: The molecular formula of tariquidar is C38H38N2O4, and its molecular weight is 586.72 g/mol.

Q5: Is there any available spectroscopic data for tariquidar?

A5: Specific spectroscopic data for tariquidar, such as NMR or IR spectra, were not provided in the reviewed research papers.

Q6: How do structural modifications of tariquidar affect its activity and selectivity?

A7: Research has shown that even slight structural modifications to tariquidar can significantly impact its potency and selectivity towards P-gp and BCRP. [, , ] Introducing polar residues, such as methoxyethoxyethylamino, morpholino, or ethoxyethyloxy moieties, to the tariquidar scaffold has led to the development of analogs with varying degrees of P-gp and BCRP inhibition. [] Some analogs exhibited improved solubility and metabolic stability compared to tariquidar. [, ] Replacing the amide bond linking the amino anthranilic ring and the tetrahydroisoquinolinethylphenylamine moiety with a C-C bond resulted in analogs with enhanced stability in mouse plasma. [] Interestingly, introducing an indole core unit led to the development of potent and highly selective ABCG2 inhibitors, with some exhibiting superior potency compared to the known ABCG2 inhibitor Ko143. []

Q7: How is tariquidar absorbed, distributed, metabolized, and excreted (ADME)?

A9: Research indicates that tariquidar can be administered both intravenously and orally, achieving plasma concentrations sufficient for pharmacological activity. [, , , , ] It exhibits a long half-life, with detectable levels in plasma even 24 hours post-administration in rats. [, ] While specific details on its metabolism and excretion were not provided in the reviewed papers, studies utilizing PET imaging with [11C]tariquidar suggest hepatobiliary excretion as a major elimination route. [, ]

Q8: How long does tariquidar maintain its P-gp inhibitory effect in vivo?

A10: Studies show that a single dose of tariquidar can inhibit P-gp activity for at least 48 hours in humans. [, ] This prolonged inhibitory effect is advantageous for enhancing the efficacy of anticancer drugs that are P-gp substrates, potentially improving treatment outcomes.

Q9: Does tariquidar exhibit any intrinsic activity against cancer cells?

A11: Tariquidar alone does not demonstrate significant cytotoxic activity against cancer cells over a wide range of concentrations. [, ] Its primary role is to modulate P-gp activity, thereby enhancing the efficacy of co-administered anticancer agents.

Q10: What in vitro models have been used to study tariquidar's effects?

A14: Various in vitro models, including cell lines overexpressing P-gp (e.g., Kb-V1 cells) and BCRP (e.g., MCF-7/Topo cells) have been utilized to study tariquidar's inhibitory effects on these transporters. [, , ] These models have been instrumental in understanding tariquidar's structure-activity relationships, its potency and selectivity towards different transporters, and its ability to reverse MDR.

Q11: What in vivo models have been used to evaluate tariquidar's efficacy?

A15: Rodent models, including mice and rats, have been widely used to assess tariquidar's in vivo efficacy. [, , , , ] Researchers have employed tariquidar in preclinical studies involving tumor xenograft models to investigate its ability to enhance the delivery and efficacy of anticancer drugs that are substrates for P-gp and BCRP. [, , ]

Q12: What are the findings from clinical trials using tariquidar in combination with chemotherapy?

A17: Clinical trials using tariquidar in combination with chemotherapeutic agents have yielded mixed results. [, , , ] While some studies reported improved drug exposure and promising responses in a subset of patients, others were halted due to toxicity concerns. [] Further research is crucial to define appropriate patient populations and optimize treatment regimens.

Q13: What are the known resistance mechanisms associated with tariquidar?

A18: While tariquidar effectively inhibits P-gp, its ability to fully reverse MDR in some cases might be limited by several factors. These include the involvement of other efflux transporters not significantly inhibited by tariquidar, mutations in P-gp that reduce its binding affinity, and alternative resistance mechanisms independent of drug efflux. [, , ]

Q14: What is the safety profile of tariquidar?

A19: While initial clinical trials suggested tariquidar was well-tolerated, subsequent studies raised concerns about its toxicity profile, leading to the premature termination of some trials. [, ] Further research is needed to determine safe and effective dosing strategies and to identify potential long-term adverse effects.

Q15: What strategies are being explored to improve tariquidar delivery to the brain?

A20: Given the blood-brain barrier's restrictive nature, researchers are investigating various drug delivery systems to enhance tariquidar's brain penetration. These include the use of nanoparticles, liposomes, and focused ultrasound, aiming to bypass the barrier and deliver higher concentrations of tariquidar to the brain. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.